molecular formula C13H18N2O4 B5109484 2-[[3-(Hydroxymethyl)piperidin-1-yl]methyl]-4-nitrophenol

2-[[3-(Hydroxymethyl)piperidin-1-yl]methyl]-4-nitrophenol

Cat. No.: B5109484
M. Wt: 266.29 g/mol
InChI Key: MKXWIJUULJRYRR-UHFFFAOYSA-N
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Description

2-[[3-(Hydroxymethyl)piperidin-1-yl]methyl]-4-nitrophenol is a complex organic compound that features a piperidine ring, a hydroxymethyl group, and a nitrophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-(Hydroxymethyl)piperidin-1-yl]methyl]-4-nitrophenol typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[[3-(Hydroxymethyl)piperidin-1-yl]methyl]-4-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the nitro group results in the formation of amines .

Scientific Research Applications

2-[[3-(Hydroxymethyl)piperidin-1-yl]methyl]-4-nitrophenol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[3-(Hydroxymethyl)piperidin-1-yl]methyl]-4-nitrophenol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and nitrophenol groups play crucial roles in its biological activity, potentially interacting with enzymes and receptors in biological systems. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[[3-(Hydroxymethyl)piperidin-1-yl]methyl]-4-nitrophenol is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

2-[[3-(hydroxymethyl)piperidin-1-yl]methyl]-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c16-9-10-2-1-5-14(7-10)8-11-6-12(15(18)19)3-4-13(11)17/h3-4,6,10,16-17H,1-2,5,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXWIJUULJRYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC(=C2)[N+](=O)[O-])O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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